molecular formula C23H18BrFN2O2S B302201 (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B302201
M. Wt: 485.4 g/mol
InChI Key: NEBHMLUPFFAXHJ-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes:

    Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the 4-bromobenzyl group: This step involves the alkylation of the thiazolidine-2,4-dione core with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrrole moiety: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Final coupling: The pyrrole derivative is then coupled with the thiazolidine-2,4-dione intermediate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups of the thiazolidine-2,4-dione core using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione
  • 3-(4-methylbenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Uniqueness

The presence of the bromine atom in (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C23H18BrFN2O2S

Molecular Weight

485.4 g/mol

IUPAC Name

(5Z)-3-[(4-bromophenyl)methyl]-5-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H18BrFN2O2S/c1-14-11-17(15(2)27(14)20-6-4-3-5-19(20)25)12-21-22(28)26(23(29)30-21)13-16-7-9-18(24)10-8-16/h3-12H,13H2,1-2H3/b21-12-

InChI Key

NEBHMLUPFFAXHJ-MTJSOVHGSA-N

SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.